molecular formula C7H5F2NO B1593443 2,2-Difluoro-1-(pyridin-2-yl)ethanone CAS No. 80459-00-3

2,2-Difluoro-1-(pyridin-2-yl)ethanone

Cat. No.: B1593443
CAS No.: 80459-00-3
M. Wt: 157.12 g/mol
InChI Key: DUPAXXZTNNHMQL-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(pyridin-2-yl)ethanone is an organic compound characterized by the presence of two fluorine atoms and a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:

  • Halogenation: Starting from 2-pyridinecarboxaldehyde, the compound can be halogenated using reagents like diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms.

  • Knoevenagel Condensation: This involves the reaction of 2-pyridinecarboxaldehyde with ethyl chloroformate in the presence of a base to form the difluoro compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring the efficient incorporation of fluorine atoms under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1-(pyridin-2-yl)ethanone undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form difluoro derivatives of pyridine-2-carboxylic acid.

  • Reduction: Reduction reactions can lead to the formation of 2,2-difluoro-1-(pyridin-2-yl)ethanol.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Difluoro derivatives of pyridine-2-carboxylic acid.

  • Reduction: 2,2-Difluoro-1-(pyridin-2-yl)ethanol.

  • Substitution: Various fluorinated pyridine derivatives.

Scientific Research Applications

2,2-Difluoro-1-(pyridin-2-yl)ethanone has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-(pyridin-2-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms play a crucial role in enhancing the compound's binding affinity and specificity.

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(pyridin-2-yl)ethanol: This compound is structurally similar but contains an additional hydroxyl group.

  • Difluoro(pyridin-2-yl)acetic acid: Another related compound with a carboxylic acid group instead of a ketone.

Uniqueness: 2,2-Difluoro-1-(pyridin-2-yl)ethanone is unique due to its specific arrangement of fluorine atoms and the presence of the pyridine ring, which influences its reactivity and applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.

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Properties

IUPAC Name

2,2-difluoro-1-pyridin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-7(9)6(11)5-3-1-2-4-10-5/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPAXXZTNNHMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650459
Record name 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80459-00-3
Record name 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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